![molecular formula C14H18FNO2 B13054167 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a fluorinated aromatic ring and a spiro junction
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aromatic ring.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
作用機序
The mechanism of action of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorinated aromatic ring and spirocyclic core allow the compound to engage in unique binding interactions with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic molecules with fluorinated aromatic rings, such as:
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of a fluorinated aromatic ring and a spirocyclic core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific binding interactions.
特性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
8-(3-fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H18FNO2/c1-11-8-12(15)10-13(9-11)16-4-2-14(3-5-16)17-6-7-18-14/h8-10H,2-7H2,1H3 |
InChIキー |
PYHUFFSRCVGODH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


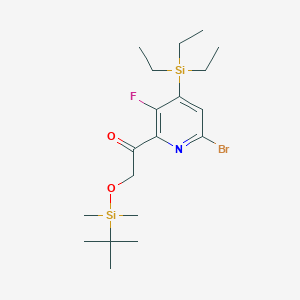
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
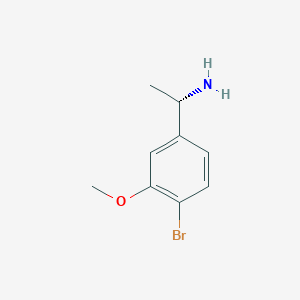
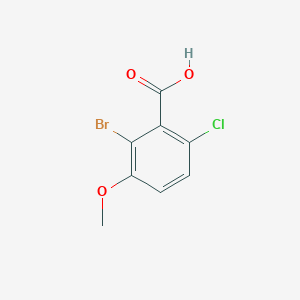
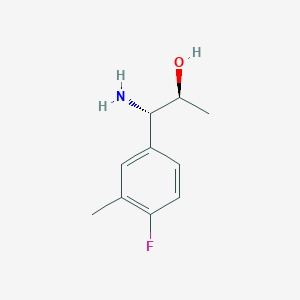
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)

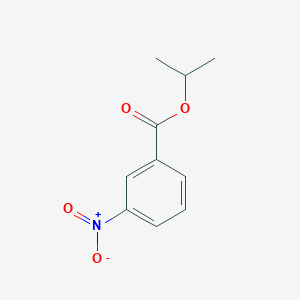
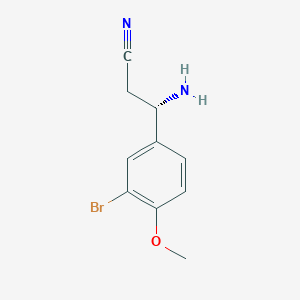
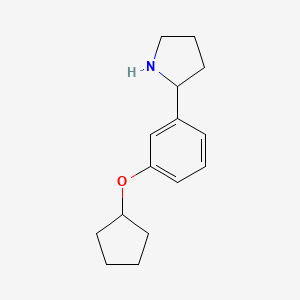
![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)


